Triethoxy(sec-butyl)silane
Description
Properties
IUPAC Name |
butan-2-yl(triethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-6-10(5)14(11-7-2,12-8-3)13-9-4/h10H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJIYGHLYACICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)[Si](OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(sec-butyl)silane can be synthesized through the hydrosilylation reaction of sec-butylsilane with triethoxysilane. The reaction typically requires a platinum-based catalyst and is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor. The process involves the reaction of sec-butylsilane with ethanol in the presence of a copper catalyst. The reaction is carried out at elevated temperatures (150-200°C) and pressures (10-20 atm) to achieve high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(sec-butyl)silane undergoes various types of chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Hydrolysis: Reaction with water to form silanols and ethanol.
Condensation: Formation of siloxane bonds through the elimination of ethanol.
Common Reagents and Conditions
Hydrosilylation: Platinum or rhodium catalysts, temperatures of 50-100°C, inert atmosphere.
Hydrolysis: Water or aqueous solutions, ambient temperature.
Condensation: Acid or base catalysts, temperatures of 25-100°C.
Major Products Formed
Hydrosilylation: Organosilicon compounds with Si-C bonds.
Hydrolysis: Silanols and ethanol.
Condensation: Siloxanes and ethanol.
Scientific Research Applications
Applications in Material Science
2.1 Surface Modification and Coatings
One of the primary applications of triethoxy(sec-butyl)silane is in surface modification. It reacts with hydroxylated surfaces to create hydrophobic coatings that improve water repellency and corrosion resistance. This property is particularly valuable in:
- Corrosion-resistant coatings : Used in metal protection to prevent oxidation.
- Adhesion promoters : Enhances bonding between dissimilar materials, such as polymers and inorganic fillers.
Table 1: Applications of this compound
| Application Type | Description | Benefits |
|---|---|---|
| Corrosion-resistant coatings | Protects metals from oxidation | Increases durability |
| Adhesion promoters | Improves bonding between materials | Enhances mechanical properties |
| Hydrophobic surfaces | Creates water-repellent layers | Reduces moisture absorption |
2.2 Sol-Gel Chemistry
This compound serves as a precursor in sol-gel processes for synthesizing silica-based materials such as nanoparticles, thin films, and mesoporous structures. These materials exhibit high surface area and tunable porosity, making them suitable for applications in:
- Catalysis : Enhances reaction rates and selectivity.
- Drug delivery systems : Provides controlled release of therapeutic agents.
- Photonics : Used in optical devices due to its transparent silica networks.
Biological Applications
The compound's ability to modify surface properties has led to its use in biological applications:
- Biocompatible coatings : Enhances the performance of medical devices by improving compatibility with biological tissues.
- Drug delivery : Facilitates the development of carriers that can release drugs in a controlled manner.
Case Studies
4.1 Improved Mechanical Properties in Composites
A study demonstrated that incorporating this compound into polymer composites significantly improved their mechanical properties. The silane acted as a coupling agent, reducing filler-filler interactions and enhancing tensile strength and elasticity. This was particularly evident in composites used for automotive applications where durability is critical.
4.2 Water Repellent Concrete Treatments
Research on silane/siloxane emulsions showed that this compound could effectively render concrete surfaces water-repellent without altering their structural integrity. The emulsions developed were stable over time and provided long-lasting protection against water intrusion and chloride ion penetration, crucial for extending the lifespan of concrete structures.
Mechanism of Action
The mechanism of action of triethoxy(sec-butyl)silane involves the formation of strong covalent bonds with both organic and inorganic substrates. The silicon atom in the compound can form bonds with oxygen, carbon, and other elements, allowing it to act as a bridge between different materials. This property is particularly useful in the development of coatings and adhesives, where strong adhesion is required.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional properties of triethoxy(sec-butyl)silane and its analogs:
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Attributes |
|---|---|---|---|---|
| This compound | Branched C4 alkyl | C10H27O3Si | 223.09 | Moderate hydrophobicity, steric hindrance |
| Triethoxy(ethyl)silane (C2) | Linear C2 alkyl | C8H23O3Si | 195.09 | Fast hydrolysis, moderate hydrophobicity |
| Triethoxy(octyl)silane (C8) | Linear C8 alkyl | C14H33O3Si | 289.55 | High hydrophobicity, slow hydrolysis |
| 3-Aminopropyl triethoxy silane (APTES) | Polar NH2-C3 alkyl | C9H23NO3Si | 221.37 | Reactive amine groups, adhesion promotion |
| Vinyl triethoxy silane | Vinyl group | C8H18O3Si | 190.31 | Polymerizable, enhances dispersion in coatings |
Hydrolysis and Reactivity
- Hydrolysis Rate: Triethoxy(ethyl)silane (C2) exhibits faster hydrolysis due to its smaller substituent, enabling rapid silanol (Si-OH) formation for bonding . Triethoxy(octyl)silane (C8) hydrolyzes slower due to steric hindrance from its long alkyl chain, favoring delayed condensation . this compound has intermediate hydrolysis kinetics, balancing reactivity and steric effects from its branched structure. APTES shows moderate hydrolysis, accelerated by the catalytic effect of its amine group .
- Chemical Reactivity: APTES forms covalent bonds via amine groups, enhancing adhesion in nanoparticle functionalization and anticorrosion coatings . Vinyl triethoxy silane enables polymerization, improving dispersion in coatings like ATO (antimony-doped tin oxide) . this compound relies on hydrophobic interactions and van der Waals forces, ideal for non-polar matrices.
Performance in Composite Materials
- Triethoxy(ethyl)silane (C2) :
- Triethoxy(octyl)silane (C8): Incorporated in nanohybrid materials for superior hydrophobicity in water-based coatings .
- APTES :
- This compound :
- Expected to provide intermediate hydrophobicity and mechanical reinforcement in composites, though specific data are extrapolated from structural analogs.
Key Research Findings
- Steric Effects : Branched substituents (e.g., sec-butyl) reduce hydrolysis rates and improve compatibility with bulky organic polymers compared to linear analogs .
- Functional Versatility: APTES outperforms non-polar silanes in adhesion-critical applications (e.g., molecular imprinting polymers) due to amine reactivity .
- Economic Viability: Ethyl and sec-butyl derivatives are preferred over fluorinated or long-chain silanes for large-scale industrial use .
Biological Activity
Triethoxy(sec-butyl)silane is a silane compound that has garnered interest in various fields due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, interactions with biological systems, and implications for future research.
Chemical Structure and Properties
This compound is characterized by the presence of three ethoxy groups and a sec-butyl group attached to a silicon atom. Its chemical formula is , and it is known for its ability to form siloxane bonds, which are crucial in various applications, including coatings and surface modifications.
Antimicrobial Activity
1. Mechanism of Action:
The antimicrobial properties of silanes, including this compound, are primarily attributed to their ability to form covalent bonds with surfaces, creating a durable antimicrobial layer. This layer can inhibit the growth of bacteria and fungi by disrupting their cellular membranes or interfering with metabolic processes.
2. Case Studies:
- Study on Textile Treatments: A study demonstrated that fabrics treated with silane compounds exhibited significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The treated textiles maintained their antimicrobial properties even after multiple washes, indicating the durability of the silane coating .
- Surface Modification Applications: Research has shown that triethoxy silanes can be used to modify surfaces for enhanced biocompatibility in biomedical applications. For instance, surfaces modified with triethoxy silanes displayed reduced bacterial adhesion, which is critical in preventing infections associated with medical devices .
Research Findings
1. Efficacy Against Microorganisms:
Research indicates that this compound exhibits varying degrees of efficacy against different microorganisms. In controlled experiments, it was found to effectively reduce the viability of common pathogens on treated surfaces.
2. Comparative Studies:
A comparative analysis of various silane compounds revealed that this compound outperformed some traditional antimicrobial agents in terms of long-term stability and effectiveness against biofilm formation .
Data Table: Biological Activity Overview
| Property | This compound | Control (Untreated) |
|---|---|---|
| Antimicrobial Efficacy (E. coli) | Significant reduction (p < 0.01) | No reduction |
| Antimicrobial Efficacy (S. aureus) | Significant reduction (p < 0.01) | No reduction |
| Wash Durability | Maintained efficacy after 10 washes | N/A |
| Surface Adhesion Reduction | 85% reduction | N/A |
Future Directions
The biological activity of this compound opens avenues for further research in several areas:
- Biomedical Applications: Investigating its potential as a coating for medical devices to prevent infections.
- Environmental Impact: Assessing the biodegradability and environmental effects of silane-treated materials.
- Enhanced Formulations: Developing formulations that combine this compound with other antimicrobial agents for synergistic effects.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis methods for Triethoxy(sec-butyl)silane, and how do reaction conditions influence yield?
- Methodology :
- Direct synthesis : React sec-butyl chloride with triethoxysilane in the presence of a catalyst (e.g., potassium carbonate) under inert atmosphere (N₂/Ar) .
- Alternative routes : Use Grignard reagents (sec-butyl magnesium bromide) with tetraethyl orthosilicate (TEOS) in anhydrous tetrahydrofuran (THF) at 0–25°C .
- Optimization : Catalyst selection (e.g., transition metals vs. bases) significantly impacts reaction efficiency. For example, potassium carbonate achieves ~85% yield in 12 hours at 50°C, while palladium catalysts reduce reaction time but increase costs .
- Key variables : Temperature, solvent polarity, and moisture exclusion. Hydrolysis-sensitive intermediates require strict anhydrous conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 0.5–1.2 ppm (Si-CH₂), δ 1.3–1.6 ppm (sec-butyl CH₃), and δ 3.7–3.9 ppm (ethoxy -OCH₂) confirm structure .
- ²⁹Si NMR : Resonance near δ -45 to -55 ppm indicates triethoxy-silyl groups .
Q. What safety protocols are critical when handling this compound?
- Hazard mitigation :
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: -18°C) .
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats .
- Spill management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of the sec-butyl group influence the reactivity of this compound in sol-gel processes?
- Mechanistic insights :
- The branched sec-butyl group slows hydrolysis due to steric hindrance around the silicon center, favoring controlled condensation into mesoporous silica networks .
- Comparative studies with linear alkyl analogs (e.g., n-octyl) show 30% slower gelation times, enabling tailored pore-size distributions .
- Experimental design : Adjust pH (acidic vs. basic catalysts) and water-to-silane ratios to modulate gel morphology .
Q. How can contradictions in reported thermal stability data for this compound be resolved?
- Data analysis :
- Thermogravimetric Analysis (TGA) : Discrepancies arise from heating rates (e.g., 5°C/min vs. 10°C/min). Studies report decomposition onset at 180–220°C .
- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 75–85°C correlate with ethoxy group volatilization .
Q. What role does this compound play in enhancing interfacial adhesion in polymer composites?
- Application in materials science :
- Surface modification : Silane-grafted polymers (e.g., polystyrene) improve adhesion to silica nanoparticles by forming covalent Si-O-Si linkages .
- Mechanical testing : Composites show 40% higher tensile strength compared to untreated controls due to reduced phase separation .
- Synthesis : In-situ copolymerization with styrene at 60–80°C yields homogeneous matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
